![molecular formula C22H14F3N3O2 B3483687 N-[4-(6-benzoyl-1H-benzimidazol-2-yl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B3483687.png)
N-[4-(6-benzoyl-1H-benzimidazol-2-yl)phenyl]-2,2,2-trifluoroacetamide
Overview
Description
“N-[4-(6-benzoyl-1H-benzimidazol-2-yl)phenyl]-2,2,2-trifluoroacetamide” is a benzimidazole derivative . Benzimidazole derivatives have been found to play a significant role as therapeutic agents, including antiulcer, analgesic, and anthelmintic drugs . Some newer N-benzimidazol-2yl substituted benzamide analogues were prepared and assessed for activation of human glucokinase (GK), revealing significant hypoglycemic effects for therapy of type-2 diabetes (T2D) in animal as well as human models .
Synthesis Analysis
The synthesis of newer N-benzimidazol-2yl benzamide analogues has been studied as allosteric activators of human glucokinase . Among the derivatives synthesized, compounds 2 and 7 strongly increased the catalytic action of GK (GK activation fold >2.0 in comparison to control) in vitro .Molecular Structure Analysis
The structure of the resulting benzimidazole based thiourea was confirmed by spectroscopic techniques including FTIR, 1 H-NMR, 13 C-NMR and single crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions of N-benzimidazol-2yl benzamide analogues have been studied in the context of their activation of human glucokinase . The results of in-vitro testing were supported by the molecular docking investigations of these analogues with GK protein’s allosteric site residues .Physical And Chemical Properties Analysis
The physical and chemical properties of N-benzimidazol-2yl benzamide analogues have been characterized using various spectroscopic techniques . For example, the IR spectrum, 1 H NMR spectrum, and 13 C NMR spectrum have been reported .Mechanism of Action
Safety and Hazards
The safety and hazards of benzimidazole derivatives are an important area of research. While they have been found to have therapeutic potential, the use of non-environmental organic compounds and application of high energy synthetic methods, the production of waste, and the application of conventional toxic processes are a problem for the pharmaceutical industry and for these important drugs’ synthesis .
Future Directions
The development of the benzimidazole core has emerged over the recent years due to its presence in a variety of bioactive substances . Future research is likely to focus on designing newer effective hypoglycemic agents having distinct mechanism of action at molecular level which could be used as single drug with improved safety .
properties
IUPAC Name |
N-[4-(6-benzoyl-1H-benzimidazol-2-yl)phenyl]-2,2,2-trifluoroacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F3N3O2/c23-22(24,25)21(30)26-16-9-6-14(7-10-16)20-27-17-11-8-15(12-18(17)28-20)19(29)13-4-2-1-3-5-13/h1-12H,(H,26,30)(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXKEYBDOYIRJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)NC(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.